molecular formula C28H42N7O17P3S B10776806 4-Hydroxybenzyl coenzyme A

4-Hydroxybenzyl coenzyme A

Katalognummer: B10776806
Molekulargewicht: 873.7 g/mol
InChI-Schlüssel: FZQUTWRNQJPTSH-SXQYHYLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Hydroxybenzyl coenzyme A is a biochemical tool recognized in enzymology research as a substrate analog and inhibitor for probing catalytic mechanisms . It is specifically used in studies of hotdog-fold thioesterases, such as 4-hydroxybenzoyl-CoA thioesterase, where it acts as an inert substrate analog that binds to the active site without being hydrolyzed, allowing researchers to study enzyme-substrate interactions and transition-state stabilization . Investigations into this enzyme's mechanism utilize 4-hydroxybenzyl coenzyme A and related analogs to delineate the roles of key active site residues, including those involved in nucleophilic catalysis, transition-state stabilization via hydrogen bonding, and orientation of the substrate's benzoyl ring . This compound is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C28H42N7O17P3S

Molekulargewicht

873.7 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(4-hydroxyphenyl)methylsulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C28H42N7O17P3S/c1-28(2,23(39)26(40)31-8-7-19(37)30-9-10-56-12-16-3-5-17(36)6-4-16)13-49-55(46,47)52-54(44,45)48-11-18-22(51-53(41,42)43)21(38)27(50-18)35-15-34-20-24(29)32-14-33-25(20)35/h3-6,14-15,18,21-23,27,36,38-39H,7-13H2,1-2H3,(H,30,37)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t18-,21-,22-,23+,27-/m1/s1

InChI-Schlüssel

FZQUTWRNQJPTSH-SXQYHYLKSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC4=CC=C(C=C4)O)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC4=CC=C(C=C4)O)O

Herkunft des Produkts

United States

Biosynthesis of 4 Hydroxybenzyl Coenzyme a and Associated Precursors

Pathways for the Biotic Formation of 4-Hydroxybenzoate (B8730719)

4-Hydroxybenzoate serves as a key intermediate in the biosynthesis of essential compounds like ubiquinone. nih.govgenome.jp Its formation is achieved through several distinct metabolic pathways originating from central metabolites.

Chorismate-Derived Pathways in Prokaryotic Systems

In many prokaryotes, particularly Gram-negative bacteria like Escherichia coli, the primary route to 4-hydroxybenzoate is a direct conversion from chorismate, an intermediate of the shikimate pathway. nih.govfrontiersin.orgwikipedia.org This reaction is catalyzed by the enzyme chorismate pyruvate-lyase (EC 4.1.3.40), also known as UbiC. wikipedia.orgebi.ac.uk

The enzyme facilitates the elimination of pyruvate (B1213749) from chorismate, resulting in the formation of 4-hydroxybenzoate. wikipedia.orgnih.gov This step is the first committed reaction in the biosynthesis of ubiquinone in these organisms. nih.govwikipedia.org The UbiC enzyme in E. coli is a monomeric protein that does not require metal cofactors for its activity. wikipedia.orgmicrobiologyresearch.org The reaction is subject to product inhibition, where 4-hydroxybenzoate can inhibit the enzyme's activity, likely serving as a control mechanism for the pathway. wikipedia.org

Table 1: Key Enzyme in Chorismate-Derived Pathway for 4-Hydroxybenzoate Synthesis

Tyrosine and Phenylalanine-Derived Pathways in Eukaryotic and Prokaryotic Systems

In addition to the chorismate pathway, 4-hydroxybenzoate can be synthesized from the aromatic amino acids tyrosine and phenylalanine. This route is observed in both prokaryotic and eukaryotic organisms. frontiersin.orgasm.orgnih.gov In some yeasts and bacteria, tyrosine is deaminated by tyrosine ammonia-lyase (TAL) to form p-coumarate. nih.gov

In plants like Arabidopsis, over 90% of 4-hydroxybenzoate is derived from phenylalanine. researchgate.net Phenylalanine is first converted to trans-cinnamic acid, which is then hydroxylated to form p-coumarate. asm.org The subsequent conversion of p-coumarate to 4-hydroxybenzoate can occur via a β-oxidative pathway. researchgate.netresearchgate.net This process involves the activation of p-coumarate to its coenzyme A thioester, p-coumaroyl-CoA, followed by a series of reactions analogous to fatty acid β-oxidation. oup.com

Some ascomycete yeasts utilize a mandelate (B1228975) pathway for the synthesis of benzenoids. asm.org In this pathway, tyrosine can be converted to 4-hydroxyphenylpyruvate, which is then further metabolized to 4-hydroxybenzaldehyde (B117250) and subsequently oxidized to 4-hydroxybenzoate. asm.org

Alternative Precursor Metabolism Leading to 4-Hydroxybenzoate

Various other aromatic compounds can serve as precursors for 4-hydroxybenzoate synthesis in microorganisms.

p-Cresol (B1678582): Some bacteria, such as Pseudomonas putida and Bacillus sp., can metabolize p-cresol through oxidation of the methyl group. asm.orgresearchgate.net This process typically proceeds through the intermediates p-hydroxybenzyl alcohol and p-hydroxybenzaldehyde, which is then oxidized to 4-hydroxybenzoate. cdnsciencepub.com In contrast, the anaerobic bacterium Desulfobacterium cetonicum utilizes a different mechanism where the methyl group of p-cresol is activated by the addition of fumarate, forming 4-hydroxybenzylsuccinate. This intermediate is then degraded via a β-oxidation-like pathway to yield 4-hydroxybenzoyl-CoA. nih.govresearchgate.net

p-Coumarate: The conversion of p-coumarate to 4-hydroxybenzoate is a common step in the metabolism of phenylpropanoids in both plants and bacteria. nih.govbiorxiv.org In Pseudomonas putida, this conversion is facilitated by the enzymes feruloyl-CoA synthetase (Fcs), enoyl-CoA hydratase (Ech), and vanillin (B372448) dehydrogenase (Vdh). nih.gov In the actinobacterium Rhodococcus jostii RHA1 and other bacteria, p-coumarate is catabolized via a CoA-dependent pathway to form 4-hydroxybenzoate. nih.govresearchgate.net

Ferulate: The degradation of ferulate can also lead to the formation of 4-hydroxybenzoate, often proceeding through vanillate (B8668496) as an intermediate. nih.govcabidigitallibrary.org In Rhodococcus jostii RHA1, ferulate is first activated to feruloyl-CoA, which is then converted to vanillate. nih.gov While the direct pathway from ferulate to 4-hydroxybenzoate is less common, the metabolic networks for degrading related phenylpropanoids often converge on common intermediates like protocatechuate, which is structurally related to 4-hydroxybenzoate. researchgate.netcabidigitallibrary.org

Table 2: Pathways from Alternative Precursors to 4-Hydroxybenzoate

Enzymatic Activation of 4-Hydroxybenzoate to 4-Hydroxybenzyl Coenzyme A

The final step in the formation of 4-hydroxybenzyl coenzyme A is the activation of 4-hydroxybenzoate. This is an energy-dependent process catalyzed by specific ligases.

4-Hydroxybenzoate—CoA Ligase Activity and Mechanisms (EC 6.2.1.27)

The primary enzyme responsible for this activation is 4-hydroxybenzoate—CoA ligase (EC 6.2.1.27). wikipedia.orgenzyme-database.org This enzyme catalyzes the formation of a high-energy thioester bond between the carboxyl group of 4-hydroxybenzoate and the thiol group of coenzyme A. wikipedia.orgcreative-enzymes.com

This enzyme has been identified in various bacteria, including the phototrophic bacterium Rhodopseudomonas palustris, where it is involved in the anaerobic degradation of 4-hydroxybenzoate. wikipedia.orgwikipedia.org The enzyme is also known by other names such as 4-hydroxybenzoate-CoA synthetase and 4-hydroxybenzoyl-CoA ligase. enzyme-database.orgcreative-enzymes.com

ATP-Dependent Acyl-CoA Synthetases in 4-Hydroxybenzyl Coenzyme A Formation

The formation of acyl-CoA thioesters is a general mechanism for activating carboxylic acids, and it is catalyzed by a broad family of enzymes known as acyl-CoA synthetases or acid-thiol ligases. frontiersin.orgcreative-proteomics.com The formation of 4-hydroxybenzyl coenzyme A falls into this category of ATP-dependent reactions.

The process occurs in two steps:

Formation of an acyl-adenylate intermediate: The carboxylate group of 4-hydroxybenzoate attacks the α-phosphate of ATP, forming 4-hydroxybenzoyl-AMP and releasing pyrophosphate (PPi). frontiersin.org

Thioester bond formation: The thiol group of coenzyme A attacks the carbonyl carbon of the acyl-adenylate intermediate, leading to the formation of 4-hydroxybenzoyl-CoA and the release of AMP. uniprot.org

This mechanism is common to long-chain fatty acyl-CoA synthetases and other enzymes that activate carboxylates for various metabolic fates. frontiersin.orguniprot.org In plants, for example, related enzymes like 4-coumarate-CoA ligases are involved in activating p-coumarate for the biosynthesis of flavonoids and ubiquinone, highlighting the conserved nature of this activation mechanism across different pathways and organisms. uniprot.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Enzymology of 4 Hydroxybenzyl Coenzyme A Interacting Proteins

4-Hydroxybenzoyl-CoA Thioesterase (4-HB-CoA Thioesterase)

4-Hydroxybenzoyl-CoA thioesterase (4-HB-CoA thioesterase) catalyzes the hydrolysis of 4-hydroxybenzoyl-CoA (4-HB-CoA) to yield 4-hydroxybenzoate (B8730719) and coenzyme A (CoA). acs.orgwikipedia.org This enzymatic reaction is a key part of the metabolic pathway that allows certain bacteria to utilize 4-chlorobenzoate (B1228818) as a source of carbon. wisc.edu

Structural Characteristics and Classification (e.g., Hotdog-fold enzyme superfamily)

4-HB-CoA thioesterase belongs to the hotdog-fold enzyme superfamily. acs.orgportlandpress.com This structural classification is defined by a characteristic fold consisting of a long alpha-helix cradled by an anti-parallel beta-sheet, resembling a hot dog in a bun. portlandpress.comnih.govresearchgate.net Enzymes in this superfamily are found across bacteria, archaea, and eukaryotes and often exhibit thioesterase activity. portlandpress.com

The 4-HB-CoA thioesterases from different bacterial species, such as Pseudomonas sp. strain CBS-3 and Arthrobacter sp. strain SU, share this core hotdog fold. wisc.eduacs.org However, despite their similar tertiary structures and catalytic functions, they can have low sequence identity and different quaternary structures. nih.govresearchgate.netnih.gov For instance, the Arthrobacter enzyme is a tetramer formed by a dimer of dimers with its alpha-helices facing outwards, while the Pseudomonas enzyme's tetramer has its alpha-helices projecting towards the interface between the dimers. nih.govresearchgate.net In the Arthrobacter thioesterase, each of the four active sites is constructed from three of the four subunits. nih.govresearchgate.net

Catalytic Mechanisms of 4-HB-CoA Thioesterase Hydrolysis

The hydrolysis of 4-HB-CoA by 4-HB-CoA thioesterase generally proceeds through a two-step catalytic mechanism involving a covalent enzyme intermediate. researchgate.netacs.org This mechanism relies on a key acidic residue (either glutamate (B1630785) or aspartate) within the active site. researchgate.net

In the 4-HB-CoA thioesterase from Arthrobacter sp. strain SU, the residue Glu73 plays a pivotal role in nucleophilic catalysis. researchgate.netacs.org Glu73 acts as the nucleophile, attacking the thioester carbonyl carbon of the substrate to form a covalent anhydride (B1165640) intermediate. researchgate.netwisc.edu This is a key step in the hydrolysis reaction. researchgate.net

Experimental evidence from site-directed mutagenesis studies supports the function of Glu73. acs.orgrcsb.org Replacing Glu73 with an aspartate (Asp) residue was found to alter the catalytic mechanism from nucleophilic catalysis to general base catalysis. acs.orgrcsb.org This change transforms the reaction from a two-step process with a covalent intermediate to a single-step hydrolysis. acs.orgrcsb.org Further studies with an E73A mutant effectively block catalysis, allowing for the stable analysis of the enzyme-substrate complex. researchgate.net

The stability of the transition state is crucial for efficient catalysis. youtube.comlibretexts.orgyoutube.com In 4-HB-CoA thioesterase from Arthrobacter sp., several residues contribute to stabilizing the transition state and binding the substrate.

Gly65 and Gln58: These residues are instrumental in stabilizing the transition state. researchgate.netacs.orgresearchgate.net They achieve this by forming hydrogen bonds with the thioester moiety of the substrate. wisc.eduacs.org

Thr77: This threonine residue is responsible for orienting the water molecule that acts as a nucleophile to attack the 4-hydroxybenzoyl carbon of the enzyme-anhydride intermediate, facilitating the second step of the hydrolysis. acs.orgrcsb.orgresearchgate.net

The importance of these residues is underscored by mutagenesis studies. For example, an E73D/T77A double mutant was shown to regain a significant portion of the catalytic efficiency that was lost in the single E73D mutant. acs.orgrcsb.org

Beyond the core catalytic and transition-state stabilizing residues, a number of other amino acids in the active site are critical for recognizing and binding the substrate.

Arg102 and Arg150: Kinetic analyses of site-directed mutants have demonstrated that these two arginine residues are involved in binding the nucleotide portion of the CoA substrate. acs.orgrcsb.orgresearchgate.net

Ser120 and Thr121: Similar to the arginine residues, Ser120 and Thr121 also contribute to the binding of the nucleotide unit of the substrate. acs.orgrcsb.orgresearchgate.net

Asp31, His64, and Glu78: X-ray and kinetic analyses of mutants at these positions have revealed their importance for the productive binding of the 4-hydroxybenzoyl ring of the substrate. acs.orgrcsb.orgresearchgate.net Specifically, Glu78 is thought to be near the 4-hydroxyl group of the bound substrate. researchgate.net

Transition-State Stabilization and Substrate Binding Interactions (e.g., Gly65, Gln58, Thr77)

Substrate Specificity and Evolutionary Diversity within Thioesterase Clades

The hotdog-fold thioesterase superfamily is diverse, with different members exhibiting specificity for a wide range of acyl-CoA substrates. portlandpress.comnih.gov This diversity is reflected in the two distinct evolutionary clades of 4-HB-CoA thioesterases, prototyped by the enzymes from Arthrobacter sp. and Pseudomonas sp. nih.govacs.org

While both enzymes catalyze the same reaction, they have different catalytic machinery and quaternary structures, suggesting they are the products of convergent evolution. nih.govresearchgate.netnih.gov The Arthrobacter 4-HB-CoA thioesterase belongs to a large and diverse clade that includes various aryl- and acyl-CoA and acyl-ACP thioesterases. wisc.edu

The substrate specificity of these enzymes is often determined by the architecture of the alkyl/aryl-binding site. researchgate.net In highly specific thioesterases like the 4-HB-CoA thioesterase, this binding site is an enclosed pocket. researchgate.net The Arthrobacter enzyme, for instance, shows a strong preference for 4-HB-CoA over similar molecules like 4-chlorobenzoyl-CoA and benzoyl-CoA, a discrimination largely achieved through specific interactions within the aryl group-binding site. acs.org In contrast, thioesterases with a broader substrate range tend to have more open or solvent-accessible binding pockets. researchgate.net

Other Enzymes Utilizing or Modifying 4-Hydroxybenzyl Coenzyme A

Beyond the primary pathways, a variety of other enzymes interact with 4-hydroxybenzyl coenzyme A or its close structural relatives. These enzymes play crucial roles in modifying the molecule, often as part of broader metabolic networks for the degradation of aromatic compounds. This section explores several key examples, including reductases that dehydroxylate the aromatic ring, transferases that are essential for subsequent degradation steps, and lyases that act on related cinnamoyl-CoA derivatives.

4-Hydroxybenzoyl-CoA Reductase (Dehydroxylating)

4-Hydroxybenzoyl-CoA reductase (dehydroxylating), hereafter referred to as 4-HBCR, is a critical enzyme in the anaerobic metabolism of many phenolic compounds. nih.gov It catalyzes the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA, a central intermediate in the anaerobic degradation of a wide array of aromatic compounds. nih.govebi.ac.ukd-nb.info This irreversible reaction is essential for channeling various phenolic substrates into the benzoyl-CoA pathway. ebi.ac.ukd-nb.info The enzyme is typically induced under anoxic conditions in the presence of aromatic substrates like phenol (B47542), 4-hydroxybenzoate, and p-cresol (B1678582). nih.gov

4-HBCR from the denitrifying bacterium Thauera aromatica has been extensively studied. It is a member of the xanthine (B1682287) oxidase family of molybdenum-containing enzymes. ebi.ac.uknih.gov The enzyme complex has a molecular mass of approximately 260-270 kDa and exhibits a heterohexameric structure, composed of three distinct subunits (α, β, and γ) in an (αβγ)₂ arrangement. nih.govacs.org

Table 1: Subunit Composition and Prosthetic Groups of 4-Hydroxybenzoyl-CoA Reductase from T. aromatica

ComponentMolecular Mass (kDa)Prosthetic Groups per HeterotrimerReference
α-subunit 75Molybdopterin cytosine dinucleotide nih.govacs.org
β-subunit 35FAD, [4Fe-4S] cluster nih.govacs.org
γ-subunit 17Two [2Fe-2S] clusters nih.govacs.org
Overall ~2701 Mo, 1 FAD, 1 [4Fe-4S], 2 [2Fe-2S] acs.orgnih.gov

The catalytic mechanism of 4-HBCR is unique among the xanthine oxidase family, as it catalyzes an irreversible substrate reduction. nih.govacs.org The reaction involves a two-electron reduction of the phenolic hydroxyl group, yielding water and benzoyl-CoA. acs.org A reduced ferredoxin, specifically a low-potential Allochromatium vinosum-type ferredoxin containing two [4Fe-4S] clusters, serves as the physiological electron donor. nih.govresearchgate.net A radical-based mechanism, akin to a Birch reduction, has been proposed for the dehydroxylation process. nih.govacs.org The enzyme is sensitive to oxygen and can be inactivated by cyanide and dithionite. nih.govacs.org

Spectroscopic and electrochemical studies have identified the various redox centers within the enzyme, including two distinct [2Fe-2S] clusters, one FAD, one molybdenum species, and a unique [4Fe-4S] cluster. nih.gov The presence of this additional [4Fe-4S] cluster is a distinguishing feature compared to other members of the xanthine oxidase family. nih.govresearchgate.net

Coenzyme A Transferases (e.g., Succinyl-CoA transferase in 4-Hydroxybenzylsuccinate-CoA formation)

Coenzyme A transferases are vital enzymes that catalyze the reversible transfer of a CoA moiety from a CoA thioester to a free acid. ebi.ac.uk In the context of 4-hydroxybenzyl-CoA metabolism, these enzymes are particularly important in the degradation pathways of compounds like p-cresol (4-methylphenol).

In the anaerobic bacterium Desulfobacterium cetonicum, the degradation of p-cresol is initiated by the addition of its methyl group to fumarate, forming 4-hydroxybenzylsuccinate. d-nb.inforesearchgate.net This intermediate is then activated to its corresponding CoA thioester, 4-hydroxybenzylsuccinate-CoA. This activation is not directly ligated with free CoASH and ATP, but rather proceeds via a CoA transferase reaction. d-nb.info

Specifically, succinyl-CoA acts as the CoA donor, in a reaction catalyzed by a succinyl-CoA:4-hydroxybenzylsuccinate CoA-transferase. d-nb.info This reaction is analogous to the activation of benzylsuccinate to benzylsuccinyl-CoA in the toluene (B28343) degradation pathway in Thauera aromatica. d-nb.info The formation of 4-hydroxybenzylsuccinate-CoA is a critical step, priming the molecule for subsequent β-oxidation to ultimately yield 4-hydroxybenzoyl-CoA. d-nb.inforesearchgate.net The reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA is thought to provide the thermodynamic pull for this series of reactions. d-nb.info

CoA transferases are classified into different families based on their sequence and reaction mechanism. ebi.ac.uk The transferases involved in these aromatic degradation pathways, such as succinyl-CoA:(R)-benzylsuccinate CoA-transferase, belong to Family III of CoA-transferases. ebi.ac.uk

Hydratases/Lyases Acting on Related Cinnamoyl-CoAs (e.g., 4-hydroxycinnamoyl-CoA hydratase/lyase)

While not directly acting on 4-hydroxybenzoyl-CoA, enzymes that process structurally similar 4-hydroxycinnamoyl-CoA are relevant to the broader metabolism of 4-hydroxyphenyl-containing compounds. 4-Hydroxycinnamoyl-CoA hydratase/lyase (HCHL) is a key enzyme in the catabolism of 4-hydroxycinnamic acids, such as ferulic acid and 4-coumaric acid, which are widespread components of plant cell walls. iucr.orgnih.gov

HCHL, purified from Pseudomonas fluorescens, is a member of the crotonase superfamily. iucr.orgebi.ac.uk It catalyzes a two-step reaction: the hydration of the double bond of a 4-hydroxycinnamoyl-CoA derivative, followed by a retro-aldol cleavage of the resulting β-hydroxy thioester. ebi.ac.uknih.govqmul.ac.uk This process effectively shortens the side chain by two carbons, releasing acetyl-CoA and the corresponding aromatic aldehyde. iucr.org For instance, HCHL converts feruloyl-CoA into vanillin (B372448) and acetyl-CoA. ebi.ac.ukuniprot.org

The enzyme is a homodimer and demonstrates activity with several related substrates. nih.govcapes.gov.br

Table 2: Substrate Specificity of 4-Hydroxycinnamoyl-CoA Hydratase/Lyase from P. fluorescens

SubstrateProduct AldehydeKₘ (μM)Reference
4-Coumaroyl-CoA4-Hydroxybenzaldehyde (B117250)5.2 nih.govexlibrisgroup.com
Caffeoyl-CoA3,4-Dihydroxybenzaldehyde1.6 nih.govuniprot.orgexlibrisgroup.com
Feruloyl-CoAVanillin2.4 nih.govexlibrisgroup.com

The enzyme is not active with cinnamoyl-CoA or sinapinoyl-CoA. nih.govcapes.gov.br The catalytic mechanism involves key active site residues. Kinetic analysis has shown that Glutamate-143 is essential for catalysis, likely acting as the general acid/base to activate a water molecule for the initial hydration step and potentially participating in the final retro-aldol reaction. ebi.ac.uknih.gov Tyrosine residues (Tyr-75 and Tyr-239) are crucial for binding the phenolic hydroxyl group of the substrate, which is a key factor in substrate specificity. ebi.ac.uknih.gov

Metabolic Fates and Catabolic Pathways Involving 4 Hydroxybenzyl Coenzyme a

Degradation of Aromatic Compounds via 4-Hydroxybenzyl Coenzyme A Intermediates

Microorganisms have evolved diverse strategies to break down aromatic compounds, many of which converge on the formation of 4-hydroxybenzoyl-CoA. This central intermediate is then typically funneled into common downstream pathways for complete mineralization.

Anaerobic Degradation of 4-Hydroxybenzoate (B8730719) (e.g., in Rhodopseudomonas palustris, Thauera aromatica)

The anaerobic degradation of 4-hydroxybenzoate is a well-studied process, particularly in the phototrophic bacterium Rhodopseudomonas palustris and the denitrifying bacterium Thauera aromatica. psu.eduosti.gov The initial step in this pathway is the activation of 4-hydroxybenzoate to its coenzyme A thioester, 4-hydroxybenzoyl-CoA. osti.govasm.org This reaction is catalyzed by 4-hydroxybenzoate-CoA ligase.

Subsequently, 4-hydroxybenzoyl-CoA undergoes reductive dehydroxylation to form benzoyl-CoA. psu.edu This critical step is carried out by the enzyme 4-hydroxybenzoyl-CoA reductase, a complex enzyme that has been shown to contain molybdenum and iron-sulfur clusters. psu.edu In R. palustris, genes encoding this reductase (hbaBCD) have been identified, and mutations in these genes prevent the organism from growing anaerobically on 4-hydroxybenzoate. psu.edu Benzoyl-CoA then enters a central pathway for anaerobic aromatic degradation, involving ring reduction and cleavage. psu.edu

Catabolism of 4-Chlorobenzoate (B1228818) and Related Halogenated Aromatics

Certain soil bacteria, such as Pseudomonas sp. strain CBS3 and Arthrobacter sp. strain SU, can degrade halogenated aromatic compounds like 4-chlorobenzoate. nih.govnih.gov This catabolic pathway also proceeds through a coenzyme A-activated intermediate. The process involves three key enzymatic steps:

Activation: 4-chlorobenzoate is first converted to 4-chlorobenzoyl-CoA by 4-chlorobenzoate-CoA ligase. nih.govnih.gov

Dehalogenation: The enzyme 4-chlorobenzoyl-CoA dehalogenase then catalyzes the hydrolytic removal of the chlorine atom, replacing it with a hydroxyl group to yield 4-hydroxybenzoyl-CoA. nih.govnih.gov

Thioester Hydrolysis: Finally, 4-hydroxybenzoyl-CoA thioesterase hydrolyzes 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate and coenzyme A. nih.govresearchgate.netresearchgate.net

This pathway effectively detoxifies the chlorinated compound while producing a common metabolic intermediate. The genes for this pathway are often clustered and their expression is induced by the presence of 4-chlorobenzoate. nih.gov

Metabolism of p-Cresol (B1678582) and Formation of 4-Hydroxybenzylsuccinate-CoA

The anaerobic degradation of p-cresol (4-methylphenol) can occur through different initial activation mechanisms depending on the microorganism. oup.comresearchgate.net One major pathway involves the addition of the methyl group of p-cresol to fumarate, a reaction analogous to the anaerobic degradation of toluene (B28343). researchgate.netd-nb.info This leads to the formation of 4-hydroxybenzylsuccinate. researchgate.net

In the sulfate-reducing bacterium Desulfobacterium cetonicum, 4-hydroxybenzylsuccinate is further metabolized. researchgate.net It is believed to undergo β-oxidation-like steps, which would involve its activation to the corresponding CoA thioester, 4-hydroxybenzylsuccinate-CoA, ultimately leading to the formation of 4-hydroxybenzoyl-CoA. oup.comresearchgate.net Another pathway for p-cresol degradation, observed in organisms like Geobacter metallireducens, involves the oxidation of the methyl group to form p-hydroxybenzaldehyde, which is then oxidized to 4-hydroxybenzoate and subsequently activated to 4-hydroxybenzoyl-CoA. oup.comresearchgate.net

Degradation of p-Coumarate and Ferulate in Microbial Systems

Microorganisms can utilize plant-derived phenylpropanoids like p-coumarate and ferulate as carbon sources. nih.govcsic.es The degradation of these compounds often proceeds through pathways that generate 4-hydroxybenzoate or its CoA-activated form. csic.es In many bacteria, the degradation of p-coumarate involves its initial activation to p-coumaroyl-CoA. researchgate.net

One pathway, found in bacteria like Rhodopseudomonas palustris, involves a non-β-oxidative route where p-coumaroyl-CoA is cleaved to yield 4-hydroxybenzaldehyde (B117250) and acetyl-CoA. csic.es The 4-hydroxybenzaldehyde is then oxidized to 4-hydroxybenzoate, which can be activated to 4-hydroxybenzoyl-CoA for further metabolism. csic.es Similarly, ferulate degradation can produce vanillate (B8668496), which is structurally related to 4-hydroxybenzoate. nih.gov In some bacteria, both p-coumarate and ferulate degradation pathways converge at the level of key aromatic intermediates that are channeled into central metabolic routes. nih.govnih.gov

Role of 4-Hydroxybenzyl Coenzyme A Derivatives in Coenzyme Q Biosynthesis

Beyond its role in catabolism, the 4-hydroxybenzoate moiety, which is directly related to 4-hydroxybenzoyl-CoA, is a fundamental building block for the biosynthesis of coenzyme Q (also known as ubiquinone).

4-Hydroxybenzoate as a Key Precursor to the Benzoquinone Ring of Coenzyme Q

Coenzyme Q is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. researchgate.netnih.gov Its structure consists of a benzoquinone ring and a polyisoprenoid tail. The benzoquinone ring is derived from the precursor molecule 4-hydroxybenzoate (4-HB). nih.govnih.govmdpi.com

The biosynthesis of coenzyme Q is a multi-step process that takes place in the mitochondria. nih.gov The pathway begins with the synthesis of 4-HB itself, which can be formed from different precursors depending on the organism. In bacteria like E. coli, 4-HB is synthesized from chorismate, an intermediate of the shikimate pathway. nih.govnih.gov In eukaryotes, including yeast and mammals, 4-HB can be derived from tyrosine. nih.govgenome.jp

Once formed, 4-hydroxybenzoate is prenylated by the enzyme Coq2 (UbiA in bacteria), which attaches the polyisoprenoid tail to the aromatic ring. nih.gov This initial prenylated intermediate, 3-polyprenyl-4-hydroxybenzoic acid, then undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to form the final coenzyme Q molecule. nih.govmdpi.com Although 4-hydroxybenzoyl-CoA itself is not the direct substrate for prenylation, its precursor, 4-hydroxybenzoate, is the essential and universal starting point for the construction of the vital benzoquinone ring of coenzyme Q across a wide range of organisms. nih.govmdpi.com

Enzymatic Steps in Coenzyme Q Biosynthesis Following 4-Hydroxybenzoate Activation

The biosynthesis of Coenzyme Q (CoQ), a vital lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain, is a complex, multi-step process. nih.govmdpi.com In both prokaryotes and eukaryotes, the pathway initiates with the aromatic precursor 4-hydroxybenzoate (4-HB). mdpi.comfrontiersin.org While the term "activation" can refer to the formation of a thioester with coenzyme A (CoA), as seen in the catabolism of certain aromatic compounds, the primary route for CoQ biosynthesis involves the direct utilization of 4-HB. frontiersin.orgresearchgate.netnih.govuniroma1.it The activation step that commits 4-HB to the CoQ pathway is its prenylation, the condensation with a long isoprenoid side chain. frontiersin.orgnih.gov Following this, the 4-HB ring undergoes a series of modifications—including hydroxylations, methylations, and a decarboxylation—to form the final, fully substituted benzoquinone head of CoQ. frontiersin.orgfrontiersin.org

Prenylation

The first and committing step in the modification of the 4-HB ring is prenylation. This reaction attaches a long, hydrophobic polyprenyl tail to the aromatic ring, anchoring the future CoQ molecule within the lipid bilayer of the mitochondrial inner membrane. mdpi.comtandfonline.com

Reaction : The enzyme 4-hydroxybenzoate polyprenyltransferase catalyzes the condensation of 4-hydroxybenzoate (PHB) with a polyprenyl diphosphate (B83284) molecule (e.g., all-trans-decaprenyl diphosphate in humans). hmdb.cauniprot.org This reaction forms 3-polyprenyl-4-hydroxybenzoic acid and releases pyrophosphate. frontiersin.orghmdb.ca

Enzymes : This crucial step is mediated by the enzyme COQ2 in eukaryotes (including Saccharomyces cerevisiae and humans) and its homolog UbiA in bacteria like Escherichia coli. frontiersin.orguniprot.org The length of the polyprenyl side chain, which determines the specific type of CoQ produced (e.g., CoQ10 in humans, CoQ9 in mice, CoQ8 in E. coli), is determined by the polyprenyl diphosphate synthase enzyme (COQ1/PDSS1-PDSS2 in eukaryotes). mdpi.comfrontiersin.orguniprot.org

Hydroxylation

Three separate hydroxylation reactions are required to add hydroxyl groups to the benzoquinone ring. These reactions are catalyzed by monooxygenases. mdpi.comfrontiersin.org In eukaryotes, the precise order and the identity of all hydroxylases are still under investigation. mdpi.comresearchgate.net

C5-Hydroxylation : In eukaryotes, the first hydroxylation typically occurs at the C5 position of the ring. This reaction is catalyzed by COQ6 (Coq6 in yeast), a flavin-dependent monooxygenase. portlandpress.complos.org Its counterpart in bacteria is the enzyme UbiI. nih.gov

C6-Hydroxylation : The hydroxylation at the C6 position is carried out by the enzyme COQ7 (Coq7 in yeast) in eukaryotes. nih.govmiloa.eu This enzyme is a diiron protein that catalyzes the penultimate step in CoQ biosynthesis. plos.orgpnas.org The bacterial homolog is UbiF. nih.gov

C1-Hydroxylation : The enzyme responsible for the hydroxylation at the C1 position has not yet been definitively identified in eukaryotes. mdpi.com In bacteria, this step is performed by the flavin monooxygenase UbiH. nih.gov

Methylation

The CoQ biosynthesis pathway involves three methylation steps, which are crucial for the redox function of the final molecule. These reactions use S-adenosyl-L-methionine (AdoMet) as the methyl group donor. portlandpress.com

O-Methylation : Two separate O-methylation reactions are catalyzed by a single enzyme, COQ3 in eukaryotes (Coq3 in yeast) and its homolog UbiG in bacteria. mdpi.comportlandpress.com This methyltransferase first converts 3,4-dihydroxy-5-polyprenylbenzoic acid to 3-methoxy-4-hydroxy-5-polyprenylbenzoic acid. researchgate.net It later catalyzes the final O-methylation step in the pathway. mdpi.comresearchgate.net

C-Methylation : A single C-methylation occurs at the C2 position of the ring. This reaction is catalyzed by the methyltransferase COQ5 (Coq5 in yeast) in eukaryotes and by the UbiE enzyme in bacteria. mdpi.comportlandpress.com

Decarboxylation

A final key modification is the removal of the carboxyl group from the C1 position of the 4-HB ring. The exact timing of this step in relation to the hydroxylation and methylation reactions is a subject of ongoing research and may differ between organisms. nih.gov

Reaction : This step involves the decarboxylation of a polyprenylated benzoic acid intermediate. Recent studies suggest the substrate could be 3-methoxy-4-hydroxy-5-decaprenylbenzoate (MHDB) or a related dihydroxybenzoate (DHB) intermediate. reactome.org

Enzymes : In bacteria such as E. coli, this reaction is catalyzed by the UbiD/UbiX enzyme system. nih.govmdpi.com For a long time, the eukaryotic enzyme was unknown. However, recent findings have identified COQ4 as the zinc-dependent enzyme that catalyzes this decarboxylation step in eukaryotes. reactome.org

Interactive Data Table: Enzymes in Coenzyme Q Biosynthesis

Modification Step Enzyme (Eukaryotes) Enzyme (Prokaryotes - E. coli) Function References
Prenylation COQ2 UbiA Condenses 4-hydroxybenzoate with polyprenyl diphosphate. frontiersin.orguniprot.orgnih.gov
C5-Hydroxylation COQ6 UbiI Adds a hydroxyl group to the C5 position of the ring. nih.govportlandpress.complos.org
C6-Hydroxylation COQ7 UbiF Adds a hydroxyl group to the C6 position of the ring. nih.govpnas.org
C1-Hydroxylation Unidentified UbiH Adds a hydroxyl group to the C1 position of the ring. nih.govmdpi.com
O-Methylation COQ3 UbiG Catalyzes two separate O-methylation reactions. mdpi.comportlandpress.comresearchgate.net
C-Methylation COQ5 UbiE Catalyzes C-methylation at the C2 position. nih.govmdpi.comportlandpress.com
Decarboxylation COQ4 UbiD/UbiX Removes the carboxyl group from the C1 position. nih.govmdpi.comreactome.org

Regulation and Interplay of 4 Hydroxybenzyl Coenzyme a Metabolism

Transcriptional and Proteomic Regulation of Aromatic Compound Catabolism Pathways

The breakdown of aromatic compounds, including those that lead to the formation of 4-HBA-CoA, is tightly controlled at the genetic and protein levels. This ensures that the necessary enzymes are produced only when their substrates are available, preventing wasteful energy expenditure.

Transcriptional regulation often involves repressor and activator proteins that respond to specific molecules. For instance, in the hydrolytic dehalogenation of 4-chlorobenzoate (B1228818) (4CBA), the operon responsible for this process, known as the fcb cluster, is regulated by a TetR-type transcriptional repressor called FcbR. asm.org In the absence of 4CBA, FcbR binds to the promoter region of the fcb operon, blocking transcription. asm.org When 4CBA enters the cell, it is converted to 4-chlorobenzoyl-CoA (4CBA-CoA). This intermediate then acts as a ligand, binding to FcbR and causing it to release from the DNA, thereby allowing the transcription of the genes required for the conversion of 4CBA-CoA to 4-HBA-CoA. asm.orgasm.org This is a classic example of substrate-inducible gene expression. Interestingly, 4-HBA-CoA itself does not appear to act as a ligand for FcbR. asm.org

Proteomic studies in bacteria like Pseudomonas putida and Aromatoleum aromaticum have provided a broader view of how entire catabolic networks are regulated. When grown on different aromatic compounds, these bacteria show distinct protein expression profiles. For example, in P. putida, the presence of p-hydroxybenzoate induces the expression of protocatechuate 3,4-dioxygenase, an enzyme involved in a downstream pathway. nih.gov Similarly, in A. aromaticum, the degradation pathway for 3-(4-hydroxyphenyl)propanoate, which leads to 4-hydroxybenzoyl-CoA, is highly and specifically induced at both the transcript and protein levels when the substrate is present. nih.gov This specificity indicates a fine-tuned regulatory system that matches enzyme production to the available carbon source. In some cases, the regulation can be more relaxed, as seen with benzoate (B1203000) degradation pathways, where the enzymes may be produced constitutively, but their activity is controlled by the presence of metabolites. nih.gov

The regulation of these pathways is often hierarchical. For example, in the degradation of 4-ethylphenol (B45693) in A. aromaticum, a specific sensor/regulator protein, EtpR, is involved in controlling the expression of the necessary enzymes that ultimately lead to the production of 4-hydroxybenzoyl-CoA. karger.com This intricate network of regulators ensures an efficient and coordinated response to the complex mixtures of aromatic compounds that bacteria may encounter in their natural environments.

Interconnections with General Coenzyme A Metabolism and Cellular Homeostasis

Coenzyme A is a vital cofactor involved in numerous metabolic processes, including the Krebs cycle, fatty acid metabolism, and amino acid metabolism. nih.gov The total intracellular pool of CoA is relatively high in bacteria, but its composition can vary significantly depending on the growth conditions. portlandpress.comucl.ac.uk In actively growing E. coli on a glucose-rich medium, the majority of the CoA pool exists as acetyl-CoA (around 80%), with free CoA being a minor component (about 14%). portlandpress.comucl.ac.uk This reflects the central role of acetyl-CoA in biosynthesis and energy production.

The activation of aromatic acids, such as 4-hydroxybenzoate (B8730719), to their corresponding CoA thioesters requires a molecule of free CoA. This process, catalyzed by acyl-CoA synthetases or ligases, is a fundamental step in their metabolism. nih.gov However, if the catabolism of a particular acyl-CoA, like 4-HBA-CoA, is slow or stalled, it can lead to the sequestration of the CoA moiety. This can disrupt the balance of the cellular CoA pool, a condition known as CoA depletion. A significant decrease in the availability of free CoA can have widespread implications, potentially inhibiting other essential metabolic pathways that rely on this cofactor. For instance, disruption of CoA metabolism has been observed to affect the susceptibility of Mycobacterium tuberculosis to certain drugs, highlighting the importance of maintaining CoA homeostasis. asm.org

To prevent the toxic accumulation of acyl-CoAs and to regenerate the free CoA necessary for continued metabolic activity, cells employ enzymes called thioesterases. wisc.edu These enzymes catalyze the hydrolysis of the thioester bond in acyl-CoA molecules, releasing the free acid and coenzyme A. wisc.edu

In the context of 4-HBA-CoA metabolism, a specific 4-hydroxybenzoyl-CoA thioesterase plays a crucial role. This enzyme, found in organisms that degrade compounds like 4-chlorobenzoate, catalyzes the final step of the initial pathway, hydrolyzing 4-HBA-CoA to 4-hydroxybenzoate and free CoA. asm.orgasm.orgwisc.edu This reaction is not only important for producing the next substrate in the downstream degradation pathway but also for recycling the CoA molecule.

Thioesterases can also function as "housekeeping" enzymes, clearing out acyl-CoA intermediates from stalled pathways. wisc.edu Some thioesterases have broad specificity, while others, like the 4-HBA-CoA thioesterase from Arthrobacter sp., are more specific to their substrate. wisc.edu The activity of these enzymes is essential for maintaining the flexibility and robustness of metabolic networks. In some cases, the regeneration of CoA can also occur through the action of other enzymes, such as type II thioesterases (TEIIs) that can remove acyl groups from misactivated enzyme complexes. pnas.org

Acyl-CoA Homeostasis and Implications of Coenzyme A Depletion

Allosteric Regulation and Post-Translational Modifications of Enzymes in 4-Hydroxybenzyl Coenzyme A Pathways

Beyond transcriptional control, the activity of enzymes involved in 4-HBA-CoA metabolism can be rapidly modulated by allosteric regulation and post-translational modifications (PTMs). These mechanisms allow for immediate responses to changes in cellular conditions.

Allosteric Regulation is a process where a molecule binds to an enzyme at a site other than the active site (the allosteric site), causing a conformational change that either activates or inhibits the enzyme's activity. fiveable.menumberanalytics.comlibretexts.org This is a common strategy for feedback inhibition, where the end-product of a pathway inhibits an early enzyme in that same pathway. For example, in the phenylpropanoid pathway in plants, which shares intermediates with aromatic compound degradation, the enzyme 4-coumarate:CoA ligase is allosterically inhibited by naringenin (B18129), a downstream product. nih.gov While direct evidence for allosteric regulation of the specific enzymes that produce or consume 4-HBA-CoA is still emerging, it is a plausible mechanism for controlling flux through these pathways. The binding of CoA-derived effectors to transcriptional regulators, as seen with 4CBA-CoA and FcbR, is a form of allosteric regulation that controls gene expression rather than enzyme activity directly. asm.orgasm.org

Post-Translational Modifications (PTMs) are covalent changes to proteins after their synthesis, which can alter their activity, localization, or stability. uib.nonih.govwikipedia.orgthermofisher.com Common PTMs include phosphorylation, acetylation, and glycosylation. thermofisher.com PTMs are known to regulate enzymes in related metabolic pathways, such as those for aromatic amino acids and carbon metabolism in general. uib.nofrontiersin.org For instance, phosphorylation can enhance the activity of enzymes involved in starch metabolism. frontiersin.org While specific PTMs regulating the core enzymes of 4-HBA-CoA metabolism have not been extensively detailed, it is a highly probable mode of regulation given its prevalence in controlling metabolic enzymes. These modifications provide a rapid and often reversible way to tune enzyme function in response to cellular signals. frontiersin.org

Advanced Research Approaches for Elucidating 4 Hydroxybenzyl Coenzyme a Biochemistry

Structural Biology Techniques (e.g., X-ray Crystallography of Enzyme-Ligand Complexes)

Structural biology, with X-ray crystallography as a leading technique, has been indispensable for understanding how enzymes recognize and process substrates like 4-hydroxybenzoyl-CoA, a precursor that is mechanistically related to 4-hydroxybenzyl coenzyme A. numberanalytics.comcreative-biostructure.commdpi.com By determining the three-dimensional structure of enzymes in complex with ligands, researchers can visualize the precise atomic interactions that govern binding and catalysis. numberanalytics.com

In the context of the 4-chlorobenzoate (B1228818) degradation pathway, 4-hydroxybenzoyl-CoA thioesterase is a key enzyme. nih.gov Although 4-hydroxybenzyl-CoA acts as an inhibitor rather than a substrate for this enzyme, crystallographic analysis of the enzyme-inhibitor complex has provided critical insights. The structure of 4-hydroxybenzoyl-CoA thioesterase from Pseudomonas sp. strain CBS-3 bound to 4-hydroxybenzyl-CoA has been resolved to 1.8 Å. nih.gov This analysis revealed that the enzyme utilizes a "hot dog" fold, consisting of a long alpha-helix packed against a five-stranded anti-parallel beta-sheet. nih.gov

Key findings from the structural analysis of the enzyme-ligand complex include:

Ligand Binding: The inhibitor, 4-hydroxybenzyl-CoA, binds in a narrow crevice. unm.edu Only one protein side chain, Serine-91 (Ser91), is directly involved in binding the ligand. nih.gov Other interactions are mediated through the protein backbone and solvent molecules. nih.gov

Active Site Architecture: The carboxylate group of Aspartate-17 (Asp17) is positioned approximately 3.2 Å from the carbonyl carbon of the acyl group, suggesting its crucial role in catalysis. nih.gov

Substrate Activation: The structure suggests that a hydrogen bond and the positive end of a helix dipole moment polarize the thioester carbonyl group, making it more susceptible to nucleophilic attack. nih.gov

These structural studies provide a static yet detailed snapshot that forms the basis for hypotheses about the enzyme's mechanism, which can then be tested by other methods. mdpi.com

Table 1: Crystallographic Data for 4-hydroxybenzoyl-CoA Thioesterase-Inhibitor Complex Click on the headers to sort the data.

Parameter Value Source
Enzyme 4-hydroxybenzoyl-CoA thioesterase nih.gov
Organism Pseudomonas sp. strain CBS-3 nih.gov
Ligand 4-hydroxybenzyl-CoA (inhibitor) nih.gov
Resolution 1.8 Å nih.gov
Key Interacting Residue (Side Chain) Ser91 nih.gov
Proposed Catalytic Residue Asp17 nih.gov
PDB Entry 1LO8 acs.org

Site-Directed Mutagenesis and Mechanistic Enzymology

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues within an enzyme. By systematically replacing residues hypothesized to be important for binding or catalysis and then analyzing the kinetic and structural properties of the resulting mutant enzymes, researchers can confirm their specific roles. researchgate.netunm.edu

For enzymes interacting with 4-hydroxybenzoyl-CoA, mutagenesis studies have been guided by structural data. researchgate.net In the case of 4-hydroxybenzoyl-CoA thioesterase, the role of Asp17, identified through crystallography as being near the substrate's thioester group, was investigated. nih.gov Replacing Asp17 with asparagine (D17N) was performed to test its function. nih.gov Structural analysis of this D17N mutant with the bound substrate confirmed the retention of the native enzyme fold. researchgate.net

Similarly, in 4-chlorobenzoyl-coenzyme A dehalogenase, which catalyzes the conversion of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA, mutagenesis has been crucial. unm.edu Studies identified Aspartate-145 (Asp145) as essential for dehalogenase catalysis. Replacing other conserved residues, such as Histidine-81 and Histidine-90, also resulted in a significant loss of catalytic activity without substantially inhibiting ligand binding. unm.edu These findings help to separate the roles of different residues in substrate binding versus the chemical steps of the reaction.

Table 2: Key Mutagenesis Studies on Enzymes in the 4-Hydroxybenzoyl-CoA Pathway Click on the headers to sort the data.

Enzyme Organism Mutation Effect Implied Role of Residue Source
4-hydroxybenzoyl-CoA thioesterase Pseudomonas sp. strain CBS-3 D17N Loss of catalytic function General base or nucleophile in catalysis nih.govunm.edu
4-CBA-CoA dehalogenase Pseudomonas sp. strain CBS-3 D145A No detectable activity Essential for catalysis unm.edu
4-CBA-CoA dehalogenase Pseudomonas sp. strain CBS-3 H81Q Significant loss of activity Catalysis unm.edu
4-CBA-CoA dehalogenase Pseudomonas sp. strain CBS-3 H90Q Significant loss of activity Catalysis unm.edu
4-CBA-CoA dehalogenase Pseudomonas sp. strain CBS-3 W137F kcat reduced to 0.3% of wild-type Catalysis unm.edu

Kinetic Analysis: Steady-State and Transient Kinetics for Enzyme Characterization

Kinetic analysis provides quantitative information about the rates of enzyme-catalyzed reactions. nih.gov Steady-state kinetics, which measures reaction rates when the concentration of the enzyme-substrate complex is constant, is used to determine key parameters like Kₘ (Michaelis constant) and kcat (turnover number). wustl.edu Transient-state kinetics, in contrast, examines the pre-steady-state phase of a reaction, allowing for the direct observation of individual steps like substrate binding, chemical conversion, and product release. wustl.edupsu.edu

For 4-hydroxybenzoyl-CoA thioesterase, both methods have been employed. Steady-state analysis showed that coenzyme A (CoA) is a competitive inhibitor with a Kᵢ of 370 µM, providing evidence for a specific CoA binding site on the enzyme. unm.edu Further studies revealed weak product inhibition by both CoA and 4-hydroxybenzoate (B8730719), suggesting that product release is not the rate-limiting step in the reaction. acs.org

Transient-state kinetic analysis of the thioesterase reaction provided deeper mechanistic insights. acs.org A significant D₂O solvent kinetic isotope effect of 3.8 on the kcat value indicated that a chemical step involving proton transfer is rate-limiting. acs.org By using techniques like stopped-flow absorbance, researchers can resolve the formation and decay of reaction intermediates. unm.edu For the 4-CBA-CoA dehalogenase, transient kinetics helped identify intermediates in the complex dehalogenation reaction that produces 4-hydroxybenzoyl-CoA. unm.edu

Table 3: Kinetic Parameters for 4-hydroxybenzoyl-CoA Thioesterase Click on the headers to sort the data.

Parameter Substrate/Inhibitor Value Technique Source
kcat 4-hydroxybenzoyl-CoA 18 s⁻¹ Steady-State acs.org
Kₘ 4-HBA-(3′-dephospho)CoA 19 µM Steady-State unm.edu
kcat 4-HBA-(3′-dephospho)CoA 19 s⁻¹ Steady-State unm.edu
Kᵢ (competitive) Coenzyme A 250 ± 70 µM Steady-State acs.org
Kᵢ (uncompetitive) Coenzyme A 900 ± 300 µM Steady-State acs.org
Solvent Isotope Effect (on kcat) 4-hydroxybenzoyl-CoA 3.8 Steady-State acs.org

Isotopic Labeling and Mass Spectrometry in Metabolic Pathway Elucidation

Isotopic labeling studies are fundamental for tracing the flow of atoms through metabolic pathways. nih.govchemie-brunschwig.ch In this approach, substrates are synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) at specific positions. These labeled compounds are then introduced into a biological system, and the distribution of the isotopes in downstream metabolites is analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. asm.orgescholarship.org

This technique has been pivotal in confirming the mechanism of enzymes involved in 4-hydroxybenzoyl-CoA metabolism. For instance, to confirm the catalytic mechanism of 4-hydroxybenzoyl-CoA thioesterase, the hydrolysis reaction was carried out in H₂¹⁸O (water enriched with the ¹⁸O isotope). acs.org The product, 4-hydroxybenzoate, was isolated and analyzed by gas chromatography-mass spectrometry (GC-MS). The analysis showed that the ¹⁸O atom from the solvent was incorporated into the carboxyl group of the 4-hydroxybenzoate product. acs.org This result provided direct evidence for a hydrolytic mechanism where a water molecule attacks the thioester carbonyl carbon.

In a broader context, stable isotope tracers like ¹³C-labeled glucose or amino acids can be used to map the biosynthetic origins of complex molecules derived from 4-hydroxybenzoyl-CoA. asm.orgescholarship.org By analyzing the mass shifts in the resulting products, researchers can definitively establish precursor-product relationships and elucidate entire biosynthetic pathways. escholarship.orgasm.org

Table 4: Example of Isotopic Labeling in the 4-Hydroxybenzoyl-CoA Thioesterase Reaction Click on the headers to sort the data.

Experiment Labeled Precursor Detection Method Result Conclusion Source
Enzymatic Hydrolysis H₂¹⁸O (solvent) GC-MS The mass of the 4-hydroxybenzoate product increased by 2 Da, corresponding to the incorporation of one ¹⁸O atom. The oxygen atom in the product's carboxyl group comes from water, confirming a hydrolytic mechanism. acs.org

Multi-Omics Approaches (Transcriptomics, Proteomics, Metabolomics) for Comprehensive Pathway Mapping

While the aforementioned techniques focus on individual components, multi-omics approaches provide a systems-level understanding by simultaneously analyzing entire sets of biological molecules—genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govnih.govfrontlinegenomics.com Integrating these datasets allows for a comprehensive mapping of metabolic pathways and their regulatory networks. kosfaj.org

In the study of pathways involving 4-hydroxybenzyl coenzyme A, a multi-omics strategy could work as follows:

Transcriptomics (RNA-seq): This technique measures the expression levels of all genes in an organism under specific conditions. metabolon.com By comparing the transcriptomes of bacteria grown on 4-chlorobenzoate versus a different carbon source, researchers can identify upregulated genes that likely encode the enzymes of the degradation pathway, including the ligase, dehalogenase, and thioesterase. kosfaj.org

Proteomics (Mass Spectrometry-based): Proteomics quantifies the abundance of proteins. frontlinegenomics.com This can confirm that the upregulated genes identified by transcriptomics are indeed translated into functional enzymes. It can also reveal post-translational modifications that may regulate enzyme activity.

Metabolomics (LC-MS, GC-MS): This approach profiles the levels of small-molecule metabolites. frontlinegenomics.com It can directly measure the intracellular concentrations of 4-chlorobenzoyl-CoA, 4-hydroxybenzoyl-CoA, and other pathway intermediates and products, providing a direct readout of metabolic flux. nih.gov

By integrating these three layers of data, a complete picture emerges. For example, transcriptomics might show that the gene for 4-hydroxybenzoyl-CoA thioesterase is highly expressed, proteomics would confirm the presence of the enzyme, and metabolomics would show the corresponding consumption of its substrate and production of 4-hydroxybenzoate. This integrated approach is powerful for discovering new pathway components, understanding regulation, and engineering metabolic pathways. kosfaj.org

Table 5: Application of Multi-Omics to the 4-Hydroxybenzoyl-CoA Pathway Click on the headers to sort the data.

Omics Technique Analyte Key Information Provided Source
Transcriptomics mRNA Identification of genes encoding pathway enzymes; understanding of transcriptional regulation. kosfaj.orgmetabolon.com
Proteomics Proteins Quantification of enzyme levels; detection of post-translational modifications. frontlinegenomics.com
Metabolomics Metabolites (e.g., 4-hydroxybenzoyl-CoA) Measurement of substrate, intermediate, and product concentrations; determination of metabolic flux. escholarship.orgnih.gov

Applications in Biotechnology and Environmental Microbiology

Bioremediation Strategies for Aromatic Pollutants

4-Hydroxybenzoyl-CoA is a key intermediate in the anaerobic degradation pathways of several phenolic pollutants, which are common contaminants in soil and groundwater. ethz.ch Microorganisms have evolved sophisticated biochemical routes to break down these stable aromatic rings, often funneling them through central intermediates like 4-hydroxybenzoyl-CoA. lnu.edu.ua

In the absence of oxygen, certain bacteria can metabolize phenol (B47542), a widespread industrial pollutant. nih.gov Studies with denitrifying Pseudomonas species have revealed a pathway where phenol is first carboxylated to form 4-hydroxybenzoate (B8730719). nih.govcore.ac.uk This intermediate is then "activated" by the enzyme 4-hydroxybenzoate-CoA ligase, which attaches a coenzyme A molecule to create 4-hydroxybenzoyl-CoA. core.ac.ukoup.com This activation is a crucial step, preparing the molecule for the subsequent, energetically challenging, ring-reduction process. pnas.org

Once formed, 4-hydroxybenzoyl-CoA is a substrate for the enzyme 4-hydroxybenzoyl-CoA reductase, which reductively removes the hydroxyl group to yield benzoyl-CoA. core.ac.ukoup.com Benzoyl-CoA is a major, central intermediate in the anaerobic metabolism of numerous aromatic compounds, which is then further degraded into compounds that can enter the cell's central metabolism, such as acetyl-CoA. lnu.edu.uaasm.org This strategy of funneling various pollutants through a common pathway is a cornerstone of microbial bioremediation. d-nb.info

The degradation of other pollutants also proceeds via this intermediate. For instance, p-cresol (B1678582) degradation in the sulfate-reducing bacterium Desulfobacterium cetonicum involves its conversion to 4-hydroxybenzoyl-CoA before further metabolism. d-nb.info Similarly, the degradation of 4-chlorobenzoate (B1228818) in Arthrobacter species involves a dehalogenation step that produces 4-hydroxybenzoyl-CoA. researchgate.netresearchgate.net

Table 1: Microbial Degradation Pathways Involving 4-Hydroxybenzoyl-CoA

Microorganism Pollutant Degraded Key Enzyme(s) Resulting Intermediate
Pseudomonas sp. Phenol, 4-Hydroxybenzoate 4-Hydroxybenzoate-CoA ligase, 4-Hydroxybenzoyl-CoA reductase Benzoyl-CoA
Thauera aromatica Phenol, p-Cresol, 4-Hydroxybenzoate 4-Hydroxybenzoate-CoA ligase, 4-Hydroxybenzoyl-CoA reductase Benzoyl-CoA
Geobacter metallireducens Phenol, 4-Hydroxybenzoate 4-OHB-CoA ligase, 4-Hydroxybenzoyl-CoA reductase Benzoyl-CoA
Desulfobacterium cetonicum p-Cresol Enzymes for 4-hydroxybenzylsuccinate metabolism 4-Hydroxybenzoyl-CoA
Arthrobacter sp. 4-Chlorobenzoate 4-Chlorobenzoate-CoA dehalogenase 4-Hydroxybenzoyl-CoA

This table summarizes findings from references core.ac.ukasm.orgd-nb.inforesearchgate.net.

Metabolic Engineering for the Production of Value-Added Chemicals and Biofuels

The role of 4-hydroxybenzoyl-CoA as a central metabolic hub makes it an attractive target for metabolic engineering. By manipulating microbial metabolic pathways, it is possible to direct carbon flow from inexpensive renewable feedstocks, like lignocellulosic biomass, towards the accumulation of specific intermediates like 4-hydroxybenzoyl-CoA. nih.govresearchgate.net These intermediates can then be converted into a variety of high-value chemicals and biofuels. eria.orgrsc.org

The general strategy involves engineering a microorganism to efficiently produce the target intermediate and then introducing new enzymatic pathways to convert it into a desired product. For example, studies have demonstrated that genetically engineered Rhodopseudomonas palustris can convert a mixture of aromatic compounds derived from corn stover into a single aromatic, such as 4-hydroxybenzoic acid. nih.govacs.org This process relies on the native benzoyl-CoA pathway where 4-hydroxybenzoyl-CoA is a key player. By blocking the pathway at a specific step, for instance by deleting the gene for 4-hydroxybenzoyl-CoA reductase, the cell is forced to accumulate the precursor, 4-hydroxybenzoate, which can then be harvested. nih.govacs.org

While direct large-scale production from 4-hydroxybenzoyl-CoA is an area of ongoing research, its potential is illustrated by work on structurally similar CoA esters. For instance, 4-coumaroyl-CoA, another activated aromatic acid, has been successfully used as a precursor for producing valuable polyketides like resveratrol (B1683913) and naringenin (B18129) in engineered yeast. This demonstrates the principle of using such CoA-activated intermediates as metabolic branch points for biosynthesis.

Future applications could involve introducing heterologous genes into robust microbial chassis to convert accumulated 4-hydroxybenzoyl-CoA into a range of products. This could include pharmaceuticals, flavorings, polymers, or precursors for advanced biofuels. rsc.org

Table 2: Potential Products from 4-Hydroxybenzoyl-CoA as a Metabolic Engineering Target

Product Class Potential Product Example Application Rationale
Parabens Methylparaben Preservative Biosynthesis can proceed from 4-hydroxybenzoate, the precursor to 4-hydroxybenzoyl-CoA. mdpi.com
Biopolymers PHB (Polyhydroxybenzoate) Biodegradable plastics 4-Hydroxybenzoate is a monomer for this class of polymers.
Phenolic Resins - Adhesives, laminates Phenolic structures are fundamental building blocks for these materials.
Biofuels Aromatic hydrocarbons Drop-in fuels Deoxygenation and processing of aromatic intermediates can yield fuel-grade hydrocarbons. rsc.org

This table outlines potential applications based on the chemical nature of 4-hydroxybenzoyl-CoA and its precursor, with supporting rationale from references rsc.orgmdpi.com.

4-Hydroxybenzyl Coenzyme A and its Enzymes as Research Tools for Aromatic Compound Metabolism Studies

The compound 4-hydroxybenzoyl-CoA and the enzymes that interact with it are invaluable tools for fundamental research into the biochemistry of anaerobic metabolism. The availability of chemically or enzymatically synthesized 4-hydroxybenzoyl-CoA allows scientists to conduct detailed in vitro studies to discover and characterize novel enzymes and metabolic pathways. core.ac.ukacs.org

A prime example is the study of 4-hydroxybenzoyl-CoA reductase, a key enzyme in the anaerobic degradation of phenolic compounds. acs.orgnih.gov Researchers have used synthesized 4-hydroxybenzoyl-CoA as a substrate in various assays to understand the enzyme's function. core.ac.uk For instance, by providing cell extracts with 4-hydroxybenzoyl-CoA and a suitable electron donor, the activity of the reductase can be measured by tracking the disappearance of the substrate and the appearance of the product, benzoyl-CoA, using techniques like High-Performance Liquid Chromatography (HPLC). core.ac.ukd-nb.info

Furthermore, spectrophotometric assays have been developed that monitor the reaction in real-time. 4-Hydroxybenzoyl-CoA has a distinct absorbance maximum at 330 nm (at alkaline pH) which is absent in the product benzoyl-CoA, allowing researchers to follow the reaction by measuring the decrease in absorbance. core.ac.uk These assays were instrumental in the initial discovery and characterization of this novel reductase enzyme in a Pseudomonas species. core.ac.uk

By using mutant strains of bacteria that lack a specific enzyme, such as 4-hydroxybenzoyl-CoA reductase, researchers can confirm the metabolic role of that enzyme in vivo. When such a mutant strain is grown on aromatic compounds, it accumulates the substrate of the missing enzyme, in this case, 4-hydroxybenzoate (the precursor to 4-hydroxybenzoyl-CoA), providing clear evidence of the metabolic block. nih.govacs.org These types of studies are fundamental to piecing together the complex metabolic maps of microorganisms.

Table 3: Use of 4-Hydroxybenzoyl-CoA in Enzymatic Research

Enzyme Studied Research Application Analytical Method(s) Key Finding
4-Hydroxybenzoate-CoA ligase Characterization of substrate activation Coupled enzymatic assay, HPLC Confirmed the ATP-dependent formation of 4-hydroxybenzoyl-CoA from 4-hydroxybenzoate and Coenzyme A. core.ac.uk
4-Hydroxybenzoyl-CoA reductase Discovery and characterization of a novel dehydroxylating enzyme Spectrophotometry (330 nm), HPLC, Gas Chromatography Identified a novel enzyme that catalyzes the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA. nih.govcore.ac.uk
4-Hydroxybenzoyl-CoA thioesterase Study of substrate binding and catalysis Raman difference spectroscopy, X-ray crystallography Characterized the precise binding mode and ionization state of the substrate within the enzyme's active site. researchgate.net
Protocatechuyl-CoA reductase activity (by 4-HBCR) Investigation of enzyme promiscuity HPLC analysis Showed that 4-hydroxybenzoyl-CoA reductase can also act on protocatechuyl-CoA, albeit at a lower rate. nih.gov

This table is a summary of research applications and findings from references nih.govcore.ac.ukresearchgate.netnih.gov.

Q & A

Q. What computational approaches predict 4-HB-CoA binding residues in novel enzymes?

  • Methodological Answer : Deploy the CoABind algorithm, which combines sequence alignment and molecular docking. For instance, CoABind identifies conserved motifs (e.g., Rossmann folds) in acyl-CoA synthetases. Validate predictions via mutagenesis (e.g., alanine scanning) and isothermal titration calorimetry (ITC) to measure binding affinity changes .

Q. How do researchers reconcile conflicting data on 4-HB-CoA’s stability during long-term storage?

  • Methodological Answer : Stability studies under varying conditions (pH, temperature) reveal that 4-HB-CoA degrades rapidly at pH > 7.0. Use lyophilization with cryoprotectants (trehalose) and store at -80°C in argon-flushed vials. Monitor degradation via HPLC-UV at 260 nm and compare with freshly synthesized batches .

Data Contradiction and Resolution

Q. Why do studies report divergent catalytic efficiencies for 4-HB-CoA-dependent enzymes?

  • Resolution Strategy : Standardize assay conditions:
  • Buffer : 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.
  • Substrate saturation : Ensure 4-HB-CoA concentrations exceed Kₘ (reported range: 10–50 µM).
  • Controls : Include heat-inactivated enzyme to account for non-enzymatic reactions. Discrepancies often arise from variations in enzyme purity (e.g., His-tag interference) .

Methodological Best Practices

Q. How to design a robust protocol for in vivo tracking of 4-HB-CoA metabolism?

  • Guidelines :
  • Model systems : Use transgenic E. coli expressing 4-HB-CoA ligase (e.g., fadD) with luciferase reporters.
  • Sampling : Quench metabolism rapidly (60% methanol at -40°C) to preserve metabolite levels.
  • Data normalization : Express 4-HB-CoA levels relative to total cellular CoA pools .

Advanced Analytical Techniques

Q. What structural insights can DFT calculations provide for 4-HB-CoA derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) and stability. For example, DFT revealed that 4-HB-CoA’s thioester bond exhibits higher electrophilicity than acetyl-CoA, influencing its reactivity in acyltransferase reactions .

Experimental Design for Functional Studies

Q. How to investigate 4-HB-CoA’s role in microbial secondary metabolism?

  • Approach : Perform CRISPRi-mediated knockdown of 4-HB-CoA biosynthetic genes (e.g., pobA) in Streptomyces. Profile secondary metabolites via UPLC-QTOF-MS and correlate with transcriptomics (RNA-seq) to identify regulated pathways (e.g., polyketide synthases) .

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